

physical and chemical properties of ethyl 3-iodo-1H-pyrazole-4-carboxylate

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Compound of Interest

Compound Name: ethyl 3-iodo-1H-pyrazole-4-carboxylate

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An In-Depth Technical Guide to **Ethyl 3-iodo-1H-pyrazole-4-carboxylate**

Introduction

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. As a functionalized pyrazole, this molecule serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures.[1][2] The pyrazole scaffold is a core component in numerous biologically active compounds, and the presence of both an iodo group and an ethyl ester provides two distinct and highly valuable points for chemical modification.[3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 3-iodo-1H-pyrazole-4-carboxylate**. It details its reactivity, outlines general synthetic strategies, and discusses its applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical characteristics. These properties are critical for its handling, characterization, and application in experimental settings.

1.1. Chemical Structure and Identifiers

- Systematic Name: **Ethyl 3-iodo-1H-pyrazole-4-carboxylate**
- Synonyms: 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 3-iodopyrazole-4-carboxylate[4][5]
- CAS Number: 827316-43-8[6][7]
- Molecular Formula: C₆H₇IN₂O₂[8]
- Molecular Weight: 266.04 g/mol [6]
- SMILES: CCOC(=O)c1c[nH]nc1I[4]
- InChI Key: GCZGLIKEVZAURZ-UHFFFAOYSA-N

1.2. Physicochemical Data

The physical properties of the compound dictate its state, appearance, and the conditions required for storage and handling. The data presented below has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Physical Form	White to light yellow powder or crystals	
Boiling Point	345.6 ± 22.0 °C (Predicted)	[8]
Flash Point	162.8 ± 22.3 °C (Predicted)	[8]
Purity	Typically ≥98%	
Storage	2-8°C, Refrigerator	[6]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a chemical substance. While comprehensive spectral data for the unprotected title compound is not readily available

in the provided literature, data for closely related N-protected derivatives offer significant insight into the expected signals. The following data is for an N-protected analog, Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, which illustrates the core pyrazole structure.[3]

- ^{13}C NMR (100 MHz, DMSO- d_6) δ : 15.1, 21.4, 57.32, 64.5, 89.2, 138.4, 155.1.[3]
- Mass Spectrometry (MS): m/z (%) 311 (9), 267 (11), 223 (2), 73 (100), 45 (80).[3]
- High-Resolution Mass Spectrometry (HRMS-ES): Calculated for $[\text{M}+\text{Na}]^+$ $\text{C}_7\text{H}_{10}\text{IN}_3\text{NaO}_3$: 333.9659; found 333.9654.[3]

The analysis of these related compounds is a standard practice in synthetic chemistry. The N-H proton of the parent compound would be expected to appear as a broad singlet in the ^1H NMR spectrum, and its absence in the N-protected analog, along with the appearance of signals for the ethoxyethyl group, confirms the successful protection of the pyrazole nitrogen.

Chemical Properties and Reactivity

The synthetic utility of **Ethyl 3-iodo-1H-pyrazole-4-carboxylate** stems from its three primary reactive sites: the pyrazole N-H, the C3-iodo substituent, and the C4-ethyl carboxylate group. This trifunctional nature allows for sequential and regioselective modifications.

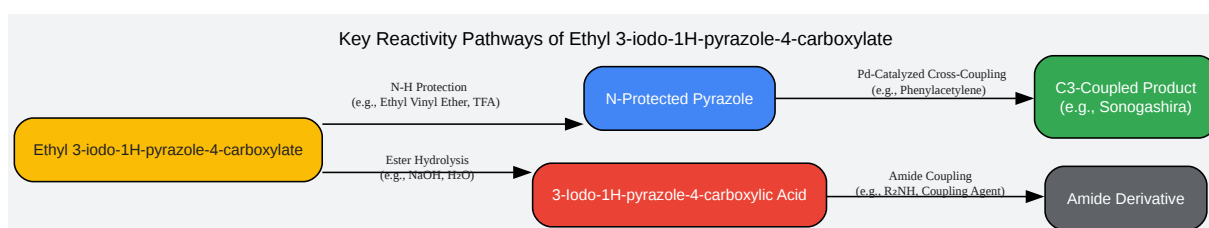
3.1. Key Reactive Centers

- Pyrazole N-H: The proton on the pyrazole nitrogen is acidic and can be deprotonated or participate in reactions such as N-alkylation and N-acylation. For many subsequent reactions, particularly transition metal-catalyzed cross-couplings, this site must be protected to prevent interference.[3] A common and effective method is protection with ethyl vinyl ether in the presence of a catalytic amount of acid like trifluoroacetic acid (TFA).[3]
- C3-Iodo Group: The iodine atom at the 3-position is an excellent leaving group, making this position ideal for transition metal-catalyzed cross-coupling reactions. This functionality enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for assembling complex molecular libraries.[1] Reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings are highly effective at this position.[1][3]

- C4-Ethyl Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to an alcohol, further expanding the synthetic possibilities.

3.2. Reaction Pathways and Methodologies

The strategic manipulation of these reactive sites is key to leveraging this building block effectively.



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Caption: Logical workflow of synthetic transformations.

Exemplary Protocol: Sonogashira Cross-Coupling

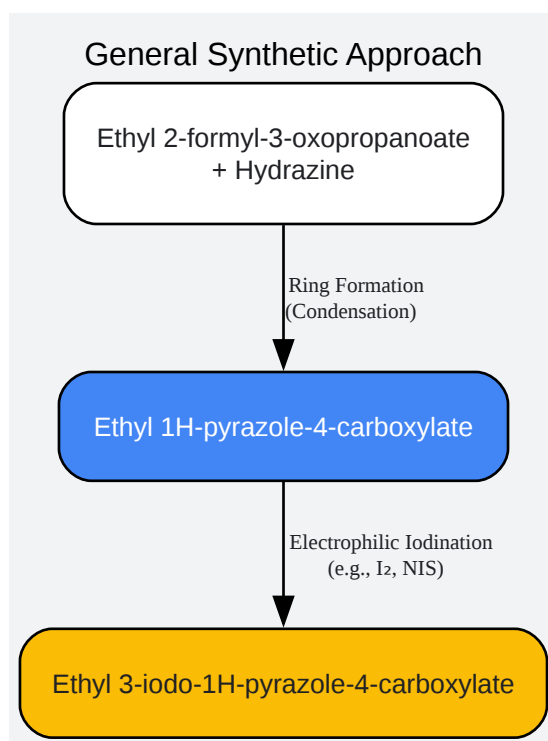
This protocol is based on established methods for coupling N-protected iodopyrazoles.[3] The causality behind N-protection is critical; it prevents the pyrazole from acting as a ligand for the palladium catalyst, which could otherwise poison the reaction.

- N-H Protection: Dissolve **Ethyl 3-iodo-1H-pyrazole-4-carboxylate** in dichloromethane (CH_2Cl_2). Add a catalytic amount of trifluoroacetic acid (TFA). Cool the mixture and add ethyl vinyl ether portionwise, maintaining a controlled temperature (e.g., 28–33 °C) to manage the exothermic reaction.[3] Monitor the reaction by TLC or GC-MS until completion. Purify the resulting N-protected intermediate.
- Cross-Coupling Reaction: To a solution of the N-protected iodopyrazole in a suitable solvent (e.g., DMF or an amine like triethylamine), add the terminal alkyne (e.g., phenylacetylene).

- **Catalyst Addition:** Add a palladium catalyst (e.g., $(\text{PPh}_3)_2\text{PdCl}_2$) and a copper(I) co-catalyst (e.g., CuI).
- **Reaction Execution:** Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 25-80 °C) until the starting material is consumed.
- **Work-up and Purification:** After cooling, pour the reaction mixture into a suitable solvent like ethyl acetate and wash with brine. Dry the organic layer, concentrate it, and purify the residue via column chromatography to obtain the desired C3-alkynylated pyrazole.

Synthesis and Availability

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is commercially available from various chemical suppliers.[7][8] For researchers requiring a custom synthesis, a general pathway involves the construction of the pyrazole ring followed by regioselective iodination.



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Caption: Plausible synthetic route to the title compound.

One established method for forming the pyrazole-4-carboxylate core is the reaction of an appropriate β -keto ester equivalent, such as (ethoxycarbonyl)malondialdehyde, with hydrazine. [9] The subsequent iodination step is a critical transformation. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, typically at the 4-position. [3] To achieve iodination at the 3-position, a strategy involving protection, directed metalation, and then quenching with an iodine source may be required, or by using a starting material that already contains the desired substitution pattern.

Applications in Research and Drug Development

The primary value of **Ethyl 3-iodo-1H-pyrazole-4-carboxylate** lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications.

- **Kinase Inhibitors:** The pyrazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of cancer therapeutics. The ability to functionalize the C3 and C4 positions allows for the exploration of chemical space to optimize potency and selectivity. [1][10]
- **Agrochemicals:** Pyrazole derivatives are also used extensively in agriculture as herbicides and fungicides. This building block provides a convenient starting point for the synthesis of new crop protection agents. [2]
- **Materials Science:** Functionalized pyrazoles can be incorporated into polymers or used as ligands in the design of new OLED materials, where their electronic properties can be fine-tuned through substitution. [3]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is aggregated from available Safety Data Sheets (SDS).

- **GHS Hazard Statements:**
 - H302: Harmful if swallowed. [11]
 - H315: Causes skin irritation. [11][12]

- H319: Causes serious eye irritation.[11][12]
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.[12][13]
- GHS Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]
 - P264: Wash skin thoroughly after handling.[13]
 - P271: Use only outdoors or in a well-ventilated area.[13]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12][13]

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[12]
- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]
- Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator (2-8°C), away from incompatible substances.[6]

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